![molecular formula C12H22OS5 B14413803 2-[2,2-Bis(ethylsulfanyl)ethenesulfinyl]-1,1-bis(ethylsulfanyl)ethene CAS No. 83483-49-2](/img/structure/B14413803.png)
2-[2,2-Bis(ethylsulfanyl)ethenesulfinyl]-1,1-bis(ethylsulfanyl)ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,2-Bis(ethylsulfanyl)ethenesulfinyl]-1,1-bis(ethylsulfanyl)ethene is a complex organic compound characterized by multiple ethylsulfanyl groups attached to an ethene backbone
Preparation Methods
The synthesis of 2-[2,2-Bis(ethylsulfanyl)ethenesulfinyl]-1,1-bis(ethylsulfanyl)ethene typically involves multiple steps, including the introduction of ethylsulfanyl groups and the formation of the ethene backbone. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-[2,2-Bis(ethylsulfanyl)ethenesulfinyl]-1,1-bis(ethylsulfanyl)ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2,2-Bis(ethylsulfanyl)ethenesulfinyl]-1,1-bis(ethylsulfanyl)ethene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2,2-Bis(ethylsulfanyl)ethenesulfinyl]-1,1-bis(ethylsulfanyl)ethene involves its interaction with molecular targets such as enzymes and proteins. The ethylsulfanyl groups can form bonds with active sites on enzymes, affecting their activity and function. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the compound’s structure and the target molecule.
Comparison with Similar Compounds
Similar compounds to 2-[2,2-Bis(ethylsulfanyl)ethenesulfinyl]-1,1-bis(ethylsulfanyl)ethene include:
2-[2,2-Bis(ethylsulfanyl)ethoxy]-1,1-bis(ethylsulfanyl)ethane: Similar structure but with an ethoxy group instead of an ethenesulfinyl group.
1,2-bis(ethylsulfanyl)ethane: Lacks the additional ethylsulfanyl groups and the ethenesulfinyl group. The uniqueness of this compound lies in its specific arrangement of ethylsulfanyl groups and the presence of the ethenesulfinyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
83483-49-2 |
|---|---|
Molecular Formula |
C12H22OS5 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
2-[2,2-bis(ethylsulfanyl)ethenylsulfinyl]-1,1-bis(ethylsulfanyl)ethene |
InChI |
InChI=1S/C12H22OS5/c1-5-14-11(15-6-2)9-18(13)10-12(16-7-3)17-8-4/h9-10H,5-8H2,1-4H3 |
InChI Key |
AENRHQKSTRIVIV-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=CS(=O)C=C(SCC)SCC)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



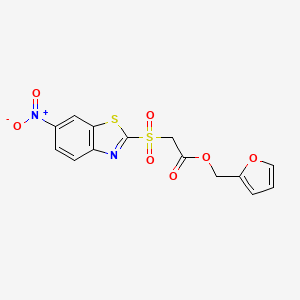
![6-Ethyl-9-(4-ethylphenyl)-4-methoxy-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14413730.png)

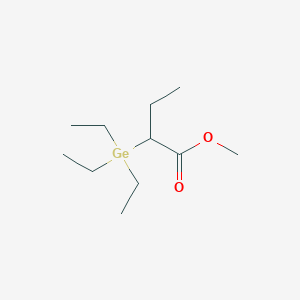
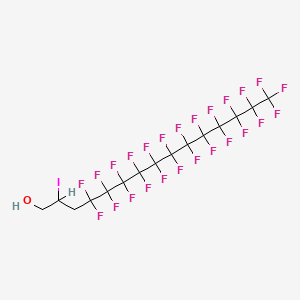
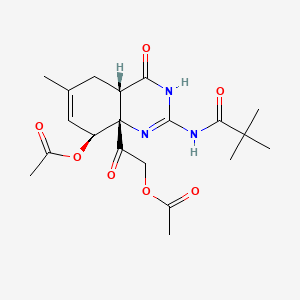
![3,7-Dinitro-5h-benzo[b]phosphindol-5-ol 5-oxide](/img/structure/B14413755.png)
![5-(Methylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14413763.png)
![Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate](/img/structure/B14413764.png)
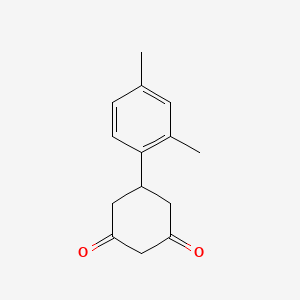
![N-(4-Methoxyphenyl)-1-methyl-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14413771.png)
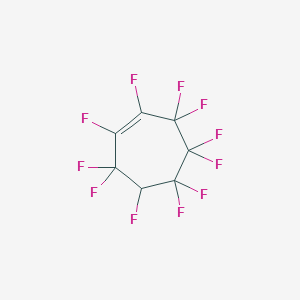
![Bis(4-cyanophenyl) 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate](/img/structure/B14413798.png)
